![molecular formula C16H10F2N2O3 B2424184 [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate CAS No. 1001512-46-4](/img/structure/B2424184.png)
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate, also known as DFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate has been extensively studied for its potential applications in various fields, including cancer therapy, fluorescence imaging, and metal ion detection. In cancer therapy, this compound has shown promising results in inhibiting tumor growth by chelating iron ions, which are essential for cancer cell proliferation. In fluorescence imaging, this compound has been used as a fluorescent probe for detecting iron ions in biological samples. In metal ion detection, this compound has been employed as a selective and sensitive sensor for detecting various metal ions.
Mecanismo De Acción
The mechanism of action of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate involves its ability to chelate iron ions, which are essential for various biological processes, including DNA synthesis, oxygen transport, and energy production. By chelating iron ions, this compound can inhibit the activity of iron-dependent enzymes and disrupt the iron metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the reduction of oxidative stress. This compound has also been reported to have neuroprotective effects by reducing the accumulation of iron in the brain and preventing the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate is its high selectivity and sensitivity for iron ions, making it a useful tool for detecting and quantifying iron ions in biological samples. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate, including the optimization of its synthesis method, the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases, and the development of new derivatives with improved properties, such as increased water solubility and reduced toxicity.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including cancer therapy, fluorescence imaging, and metal ion detection. Its mechanism of action involves chelating iron ions, leading to various biochemical and physiological effects. While this compound has some limitations, its high selectivity and sensitivity for iron ions make it a useful tool for scientific research. There are also several future directions for the research and development of this compound, which could lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis method of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate involves the reaction of 2,6-difluoroaniline with ethyl oxalyl chloride, followed by the reaction of the resulting intermediate with 3-cyanobenzoic acid. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)20-14(21)9-23-16(22)11-4-1-3-10(7-11)8-19/h1-7H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDTMFOIMTPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
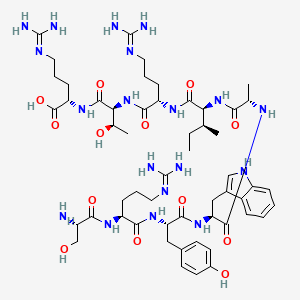
![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)
![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)
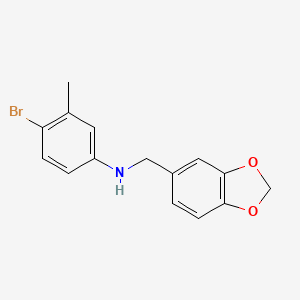
![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)
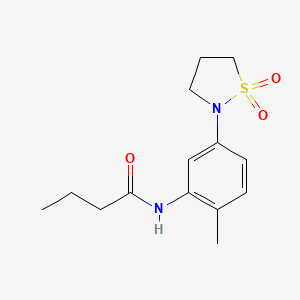
![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)
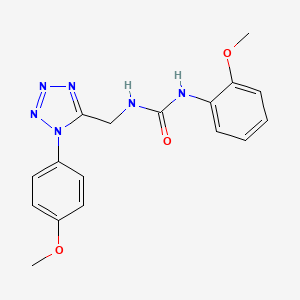

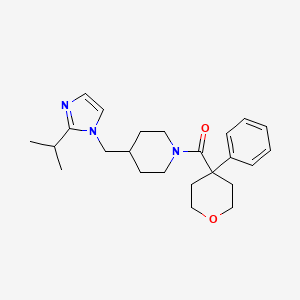
![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)

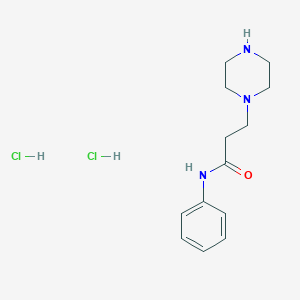
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
